molecular formula C10H19NO5 B152204 (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid CAS No. 288159-40-0

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid

Cat. No. B152204
CAS RN: 288159-40-0
M. Wt: 233.26 g/mol
InChI Key: SZVRVSZFEDIMFM-LURJTMIESA-N
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Description

The compound is a derivative of an amino acid with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group, preventing it from reacting until the desired step in the synthesis .


Molecular Structure Analysis

The compound likely has a structure similar to other Boc-protected amino acids. It would have a carboxylic acid group, an amino group protected by the Boc group, and a hydroxy group on the third carbon .


Chemical Reactions Analysis

In general, Boc-protected amino acids can participate in peptide bond formation reactions once the Boc group is removed. The Boc group can be removed using an acid such as trifluoroacetic acid .


Physical And Chemical Properties Analysis

Based on similar compounds, this compound is likely a solid at room temperature . Its exact physical and chemical properties (such as melting point, solubility, etc.) would depend on its specific structure .

Scientific Research Applications

Synthesis of Peptide Derivatives

The Boc group is extensively used in the synthesis of peptide derivatives. It protects the amino group during the coupling of peptide chains, which is crucial for the formation of peptide bonds without unwanted side reactions . This process is vital in the production of synthetic peptides for therapeutic use and biochemical research.

Amino Acid Derivative Preparation

In the preparation of amino acid derivatives, the Boc group serves as a protective group for the amino functionality. This allows for selective reactions to occur on other parts of the amino acid molecule without affecting the amino group . This is particularly important in the synthesis of unnatural amino acids for research and drug development.

Medicinal Chemistry

In medicinal chemistry, the Boc-protected amino acids are used to create a diverse array of compounds for drug discovery. The protection allows for the synthesis of complex molecules that can be screened for potential pharmaceutical activity .

Green Chemistry Applications

The Boc group is involved in green chemistry applications, where it is used under mild and eco-friendly conditions. For example, Boc protection can be achieved using ultrasound irradiation in a catalyst-free environment, which aligns with the principles of green chemistry by reducing the use of hazardous substances .

Chemoselective Protection

The Boc group allows for chemoselective protection of amines. This means that it can protect the amine group in the presence of other functional groups, which can then undergo further chemical transformations without affecting the protected amine .

Sustainable Methodologies

The Boc group is also used in sustainable methodologies for deprotection. For instance, a deep eutectic solvent can be used as a reaction medium and catalyst for the deprotection of N-Boc derivatives, offering an efficient and sustainable method for this process .

Safety and Hazards

Like other chemical compounds, handling this compound requires caution. It’s advisable to avoid inhalation, ingestion, or direct skin contact. In case of contact, rinse with plenty of water .

Future Directions

The use of Boc-protected amino acids in peptide synthesis is a well-established field. Future research could involve developing new synthetic methods or studying the biological activity of the peptides synthesized from these compounds .

properties

IUPAC Name

(2R)-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6(7(12)13)10(4,5)15/h6,15H,1-5H3,(H,11,14)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVRVSZFEDIMFM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461643
Record name N-(tert-Butoxycarbonyl)-3-hydroxy-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

288159-40-0
Record name N-(tert-Butoxycarbonyl)-3-hydroxy-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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